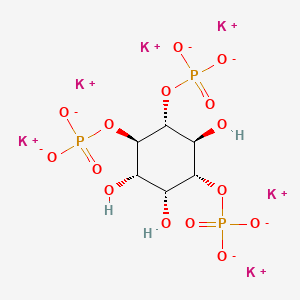
d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ins(1,4,5)-P3 hexapotassium salt is synthesized through the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate. This process involves the activation of phosphoinositide-specific phospholipase C, which catalyzes the hydrolysis reaction . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Ins(1,4,5)-P3 hexapotassium salt involves large-scale enzymatic hydrolysis processes. The production setup includes bioreactors where the enzymatic reactions are carried out under controlled conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ins(1,4,5)-P3 hexapotassium salt primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol polyphosphate kinases to form higher inositol phosphates .
Common Reagents and Conditions
The phosphorylation reactions typically involve inositol polyphosphate kinases and ATP as the phosphate donor. The reactions are carried out in aqueous solutions under physiological conditions .
Major Products Formed
The major products formed from the phosphorylation of Ins(1,4,5)-P3 hexapotassium salt include inositol 1,3,4,5-tetrakisphosphate and inositol 1,3,4,5,6-pentakisphosphate .
Scientific Research Applications
Ins(1,4,5)-P3 hexapotassium salt has a wide range of applications in scientific research:
Mechanism of Action
Ins(1,4,5)-P3 hexapotassium salt exerts its effects by binding to its receptor, a calcium ion channel located in the endoplasmic reticulum. This binding triggers the opening of the calcium ion channel, leading to the release of calcium ions into the cytoplasm . The increase in cytoplasmic calcium ion concentration is essential for various cellular processes, including muscle contraction, secretion, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate involved in calcium ion mobilization.
Inositol 1,3,4,5,6-pentakisphosphate: A higher inositol phosphate with similar signaling functions.
Uniqueness
Ins(1,4,5)-P3 hexapotassium salt is unique due to its specific role in the rapid mobilization of calcium ions from intracellular stores. Its ability to act as a second messenger in various signal transduction pathways distinguishes it from other inositol phosphates .
Properties
IUPAC Name |
hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPWCOAGWTTEN-PPKFVSOLSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9K6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)









